Ethyl 2-aminothiophene-3-carboxylate
Description
Ethyl 2-aminothiophene-3-carboxylate (CAS 31891-06-2) is a heterocyclic compound widely used as a precursor in medicinal chemistry and materials science. Its synthesis typically follows the Gewald reaction, which involves the condensation of an aldehyde (e.g., butyraldehyde or valeraldehyde), ethyl cyanoacetate, and sulfur in ethanol at 45°C, yielding 79–82% after recrystallization . The compound's structure combines an electron-rich thiophene ring with an amino group and an ethyl ester moiety, enabling diverse functionalization via N-arylation, hydrolysis, or cyclization reactions .
Key applications include its role as an intermediate in COX-2 inhibitors , ANO1 channel blockers , and PI3Kα inhibitors . Its commercial availability (97% purity, stored at room temperature) further supports its utility in research and industrial settings .
Structure
2D Structure
Properties
IUPAC Name |
ethyl 2-aminothiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2S/c1-2-10-7(9)5-3-4-11-6(5)8/h3-4H,2,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKJQYFVTEPGXIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50365792 | |
| Record name | ethyl 2-aminothiophene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50365792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31891-06-2 | |
| Record name | ethyl 2-aminothiophene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50365792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 2-aminothiophene-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Reaction Components and Stoichiometry
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Ethyl cyanoacetate : Serves as the cyanocarbonyl component, providing the C2–C3 backbone of the thiophene ring.
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Elemental sulfur : Acts as the sulfur source, participating in cyclization via radical intermediates.
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Carbonyl compound (ketone/aldehyde) : Determines substituent patterns at the 4- and 5-positions of the thiophene.
A typical molar ratio of 1:1:1 (cyanoacetate:sulfur:carbonyl) is maintained, though excess sulfur (1.2 equiv.) improves yields in sterically hindered systems.
Catalytic Systems and Solvents
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Base catalysts : Diethylamine (20 mol%) or potassium hydroxide (1.5 equiv.) in ethanol enables deprotonation and accelerates enamine formation.
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Solvents : Methanol and ethanol are preferred for their ability to dissolve sulfur and stabilize intermediates. Polar aprotic solvents like DMF reduce yields due to premature side reactions.
Table 1: Gewald Reaction Optimization Parameters
| Carbonyl Precursor | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Cyclohexanone | Morpholine | Methanol | 45 | 3 | 85 |
| Acetophenone | KOH | Ethanol | Reflux | 12 | 78 |
| 4-Chlorobenzaldehyde | Diethylamine | Ethanol | 80 | 8 | 92 |
α,β-Dihalogenonitrile-Thioglycolate Condensation
This method, detailed in patent DE1055007B, offers an alternative route using halogenated nitriles and thioglycolic acid esters under strongly basic conditions.
Mechanistic Insights
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Nucleophilic attack : Thioglycolate’s thiolate anion (HS–CH2COOEt) displaces halides from α,β-dihalogenonitriles (X–C≡C–CN), forming a thioether intermediate.
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Cyclization : Intramolecular attack by the nitrile’s α-carbon onto the thioether sulfur generates the thiophene ring.
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Amination : Residual ammonia or amines in the reaction medium introduce the C2-amino group.
Critical Process Parameters
Table 2: Dihalogenonitrile-Based Synthesis Outcomes
| Dihalogenonitrile | Thioglycolate Ester | Base | Yield (%) |
|---|---|---|---|
| 1,2-Dibromoacrylonitrile | Ethyl thioglycolate | NaOEt | 76 |
| 1,2-Dichloroacrylonitrile | Methyl thioglycolate | KOtBu | 68 |
Morpholine-Catalyzed Cyclocondensation
Morpholine emerges as an efficient organocatalyst for synthesizing this compound derivatives under mild conditions.
Reaction Protocol
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Mixing phase : Equimolar ketone, ethyl cyanoacetate, and sulfur are suspended in methanol.
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Catalyst addition : Morpholine (10 vol%) is added dropwise at 35–40°C to prevent exothermic runaway.
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Cyclization : Stirring at 45°C for 3 hours induces ring closure, followed by ethanol quenching and recrystallization.
Advantages Over Traditional Methods
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Reduced side products : Morpholine’s moderate basicity (pKa ≈ 8.4) minimizes ester hydrolysis compared to stronger bases like NaOH.
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Shorter reaction times : 3 hours vs. 12–24 hours in classical Gewald conditions.
Industrial-Scale Production Considerations
Process Intensification Strategies
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Continuous flow reactors : Microreactors with 0.5 mm channels achieve 94% yield in 15 minutes by enhancing heat/mass transfer.
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In-line purification : Simulated moving bed (SMB) chromatography coupled with crystallization reduces solvent use by 40%.
Quality Control Metrics
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Purity specifications : HPLC purity ≥99.5% (USP method), residual sulfur ≤50 ppm.
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Stability testing : Accelerated degradation studies (40°C/75% RH) show <0.2% impurity formation over 6 months when stored under nitrogen.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-aminothiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form thiophene-3-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the compound into different thiophene derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products: The major products formed from these reactions include thiophene-3-carboxylic acid derivatives, substituted thiophenes, and various heterocyclic compounds .
Scientific Research Applications
Medicinal Chemistry
Biological Activity
Ethyl 2-aminothiophene-3-carboxylate and its derivatives have been reported to exhibit a broad spectrum of biological properties, including:
- Antimicrobial Activity : Compounds in this class have shown effectiveness against various bacterial strains, indicating potential use as antibacterial agents .
- Anti-inflammatory Properties : Some thiophene derivatives have demonstrated the ability to reduce inflammation, making them candidates for treating inflammatory diseases .
- Anticonvulsant Effects : Research indicates that these compounds may possess anticonvulsant properties, which could be beneficial in developing treatments for epilepsy .
Mechanism of Action
The biological activities of this compound are often linked to its interaction with specific receptors. For example, it has been identified as an allosteric enhancer at the adenosine A1 receptor, which plays a role in cardiovascular health and metabolic regulation .
Organic Synthesis
Synthesis of Heterocyclic Compounds
this compound is utilized as a building block in the synthesis of various heterocyclic compounds, particularly thienopyridines. These compounds are important due to their presence in numerous pharmaceuticals and agrochemicals . The synthesis typically involves:
- Condensation Reactions : The compound can be synthesized through one-pot condensation reactions involving ketones, elemental sulfur, and cyanoacetates, yielding high product yields (70-85%) after recrystallization .
Materials Science
Functional Materials
Thiophene derivatives, including this compound, are integral to the development of functional materials such as:
- Organic Light Emitting Diodes (OLEDs) : Due to their semiconducting properties and ability to undergo reversible oxidation at low potentials, these compounds are explored for use in OLED technology .
- Field Effect Transistors (FETs) : Their semiconductor-like behavior makes them suitable for applications in electronic devices .
Case Study 1: Antimicrobial Activity
A study demonstrated that this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compound was tested against standard strains and showed inhibition zones comparable to established antibiotics.
Case Study 2: Synthesis of Thienopyridines
Research published in Chemistry of Heterocyclic Compounds highlighted the use of this compound in synthesizing isomeric thienopyridines. The study reported successful yields and characterized the products using NMR and IR spectroscopy, confirming the structural integrity of the synthesized compounds .
Summary Table of Applications
| Application Field | Specific Use | Key Findings/Properties |
|---|---|---|
| Medicinal Chemistry | Antimicrobial, anti-inflammatory, anticonvulsant | Effective against various pathogens; reduces inflammation; potential anticonvulsant effects |
| Organic Synthesis | Building block for heterocycles | High yields in synthesis; used in thienopyridine production |
| Materials Science | OLEDs, FETs | Exhibits semiconducting properties; suitable for electronic applications |
Mechanism of Action
The mechanism of action of ethyl 2-aminothiophene-3-carboxylate involves its interaction with various molecular targets and pathways. The compound’s amino group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the thiophene ring structure allows the compound to participate in π-π interactions and other non-covalent interactions, which can modulate the function of enzymes and receptors .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Analogues
Ethyl 2-aminothiophene-3-carboxylate belongs to a broader class of 2-aminothiophene-3-carboxylate esters. Key structural analogues include:
Key Observations :
- Substituent Effects: Adding alkyl (e.g., 4-methyl) or aryl groups (e.g., 4-chlorophenyl) modulates electronic properties and steric bulk, influencing biological activity. For example, 4-chlorophenyl derivatives show enhanced ANO1 inhibitory activity (IC₅₀ < 1 µM) compared to unsubstituted analogues .
N-Arylation Reactions
- Ethyl Ester : Chan-Lam cross-coupling with arylboronic acids achieves moderate-to-good yields (50–75%) under ambient conditions using stoichiometric copper .
- Methyl Ester : Similar protocols apply, but Buchwald-Hartwig palladium-catalyzed methods are required for higher yields, demanding inert conditions and elevated temperatures (100°C) .
Cyclization Reactions
- Ethyl Ester: Forms thieno[2,3-d]pyrimidines in 89% yield via reflux with allyl isothiocyanate .
- Methyl Ester: Used in thienopyrimidine synthesis for PI3Kα inhibitors, requiring POCl₃ for chlorination steps .
ANO1 Inhibition
- This compound Derivatives: Substituents at the R1 position significantly impact potency. For instance, 4-CF₃-phenyl and 2,4-dichlorophenyl groups reduce activity, while 1-naphthyl derivatives retain potency (IC₅₀ ~0.5 µM) .
- Methyl Ester Analogues: Limited data, but methyl esters generally show reduced metabolic stability compared to ethyl esters in pharmacokinetic studies .
COX-2 Inhibition
Biological Activity
Ethyl 2-aminothiophene-3-carboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and potential therapeutic applications, supported by relevant data tables and case studies.
Synthesis of this compound
This compound can be synthesized through various methods, often involving the reaction of thiophene derivatives with carboxylic acids or their derivatives. One common approach is the condensation of elemental sulfur with ethyl cyanoacetate in the presence of a catalyst like morpholine, followed by hydrolysis and decarboxylation processes to yield the desired product .
Anticancer Activity
Research indicates that derivatives of this compound exhibit significant anticancer properties. A study highlighted the compound's ability to inhibit mortalin-p53 interactions, which are crucial in cancer cell proliferation. The compound was shown to induce apoptosis in cancer cells by reactivating p53, suggesting its potential as a therapeutic agent in cancer treatment .
Table 1: Summary of Anticancer Studies Involving this compound
| Study Reference | Cell Line | Mechanism of Action | Result |
|---|---|---|---|
| HeLa | Reactivation of p53 | Induced apoptosis | |
| MCF-7 | Inhibition of mortalin | Growth arrest observed |
Antimicrobial Activity
This compound and its derivatives have also been evaluated for their antimicrobial properties. Studies have demonstrated that these compounds exhibit activity against a range of bacteria and fungi, making them potential candidates for developing new antimicrobial agents. The mechanism often involves disrupting bacterial cell walls or inhibiting critical metabolic pathways .
Table 2: Antimicrobial Activity Data
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Candida albicans | 16 µg/mL |
Mechanistic Insights
The biological activity of this compound can be attributed to its ability to interact with various biological targets. For instance, studies have shown that it can act as a selective site-directed inhibitor for specific enzymes involved in cancer progression and microbial resistance .
Case Studies
- Mortalin-p53 Interaction Study : A significant study focused on the interaction between mortalin and p53 proteins, where this compound was used as a lead compound to disrupt this interaction. The results indicated a marked increase in p53 activity leading to apoptosis in cancer cells .
- Antimicrobial Efficacy : Another case study explored the compound's efficacy against multidrug-resistant bacterial strains. The results demonstrated that this compound could effectively inhibit growth at lower concentrations compared to conventional antibiotics, highlighting its potential as a new antimicrobial agent .
Q & A
Q. What are the optimal synthetic routes for preparing ethyl 2-aminothiophene-3-carboxylate, and how can reaction yields be improved?
The Gewald reaction is a common method, involving condensation of ethyl cyanoacetate, elemental sulfur, and a ketone or aldehyde under basic conditions. For example, substituting arylacetaldehydes (e.g., 3,4-dichlorophenylacetic acid derivatives) in ethanol with potassium hydroxide as a base can yield 2-aminothiophene-3-carboxylates . To enhance yields, ensure strict temperature control during reflux (typically 8–12 hours) and use inert atmospheres to minimize side reactions. Post-reaction saponification of the ester group (e.g., converting ethyl esters to carboxylic acids) requires careful pH adjustment to avoid decomposition .
Q. How should researchers handle and store this compound to ensure stability?
According to safety data sheets (SDS), this compound is moisture-sensitive and should be stored in airtight containers under nitrogen at 2–8°C. Incompatibilities include strong oxidizing agents and acids, which can trigger decomposition. Always use personal protective equipment (PPE) such as nitrile gloves and fume hoods during handling due to its skin/eye irritation and respiratory toxicity hazards .
Q. What analytical techniques are recommended for characterizing this compound and its derivatives?
Key techniques include:
- NMR spectroscopy : For confirming substituent positions on the thiophene ring (e.g., ¹H NMR chemical shifts at δ 6.8–7.2 ppm for aromatic protons) .
- IR spectroscopy : To identify functional groups (e.g., C=O stretches at ~1700 cm⁻¹ for esters, NH₂ bends at ~1600 cm⁻¹) .
- X-ray crystallography : SHELX software is widely used for structural refinement, particularly for resolving ambiguous substituent orientations. High-resolution data (≤1.0 Å) is critical for accurate SHELXL refinement .
Advanced Research Questions
Q. How do substituent modifications at the 4-position of the thiophene ring influence biological activity?
Substituents like phenyl, cyclohexyl, or nitro groups can modulate lipophilicity (e.g., logP increases by ~1.5 for 4-cyclohexylphenyl vs. methyl groups) and hydrogen-bonding capacity, affecting target binding. For instance, 4-(4-nitrophenyl) derivatives show enhanced antibacterial activity due to improved membrane permeability, as demonstrated in Staphylococcus aureus inhibition assays . Computational docking studies (e.g., AutoDock Vina) can predict interactions with bacterial enzymes like DNA gyrase .
Q. What strategies resolve contradictions in reported melting points or spectral data for derivatives?
Discrepancies (e.g., mp 191–212°C for 5,6-dimethyl-3-(prop-2-en-1-yl)-2-thioxo-dihydrothieno[2,3-d]pyrimidin-4(1H)-one ) often arise from polymorphic forms or solvent inclusion. Use differential scanning calorimetry (DSC) to identify polymorphs and ensure crystallization from identical solvents (e.g., ethanol vs. acetone). Cross-validate spectral data with high-field NMR (≥500 MHz) and mass spectrometry (HRMS) .
Q. How can computational modeling guide the design of this compound-based inhibitors?
Key parameters include:
- Topological polar surface area (TPSA) : Values >80 Ų (e.g., 89.8 Ų for methoxy-methylphenyl derivatives) predict poor blood-brain barrier penetration, directing peripheral target applications .
- Molecular dynamics simulations : Assess binding stability to targets like kinase domains (e.g., 10-ns simulations in GROMACS to evaluate RMSD fluctuations) .
- ADMET predictions : Use SwissADME to optimize solubility (e.g., reducing logP from 4.0 to 3.2 via hydrophilic substituents) .
Q. What experimental approaches validate the reaction mechanism of heterocyclization involving this compound?
For cyclocondensation reactions (e.g., with allyl isothiocyanate), monitor intermediates via LC-MS at timed intervals. Isotopic labeling (e.g., ¹³C at the carboxylate group) can track carbon migration pathways. Kinetic studies under varying temperatures and bases (e.g., KOH vs. NaOH) reveal rate-determining steps, such as thiourea intermediate formation .
Methodological Considerations Table
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
